2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol
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Overview
Description
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol is a compound belonging to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and are often intermediates in the biosynthesis of alkaloids . Iridoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-propen-1-ol with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxan ring . The reaction conditions typically involve temperatures ranging from 0°C to 100°C and may require catalysts such as Lewis acids or bases .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids or bases
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol can be compared with other similar compounds, such as:
2-Methyl-2-propen-1-ol:
2-Methyl-3-phenyl-2-propen-1-ol: This compound has a phenyl group instead of the prop-2-en-1-yl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its oxan ring structure, which imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
113104-78-2 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enyloxan-3-ol |
InChI |
InChI=1S/C9H16O2/c1-3-5-9(10)6-4-7-11-8(9)2/h3,8,10H,1,4-7H2,2H3 |
InChI Key |
XPEIVZHJIDMNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCO1)(CC=C)O |
Origin of Product |
United States |
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